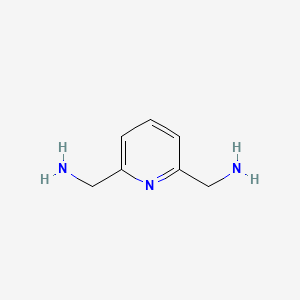

2,6-Pyridinedimethanamine

Description

Contextualization within Nitrogen-Containing Heterocyclic Compounds

Pyridine (B92270), a basic heterocyclic organic compound, forms the core of 2,6-pyridinedimethanamine. jscimedcentral.com Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are a cornerstone of organic chemistry, with many, like pyridine, being identified as privileged structures in medicinal chemistry. sigmaaldrich.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the entire molecule. cymitquimica.com The presence of this nitrogen-containing heterocycle, combined with the appended amino groups, places this compound in a class of compounds with broad utility.

The basicity of the pyridine ring, coupled with the nucleophilicity of the primary amine groups, allows for a diverse range of chemical transformations. cymitquimica.com This dual reactivity is a key feature that distinguishes it within the broader family of nitrogen-containing heterocycles.

Significance as a Bifunctional Ligand and Synthetic Building Block

The structure of this compound inherently makes it a bifunctional molecule. The two primary amine groups and the pyridine nitrogen atom can all act as donor sites, allowing the molecule to function as a tridentate ligand in coordination chemistry. alfa-chemistry.comresearchgate.netnju.edu.cn This ability to bind to metal ions through multiple points of attachment leads to the formation of stable metal complexes, a property extensively explored in the development of catalysts and functional materials. alfa-chemistry.comscribd.com

Beyond its role as a ligand, this compound is a valuable synthetic building block. cymitquimica.comsigmaaldrich.com The amine groups can readily undergo reactions such as acylation, alkylation, and condensation to form a wide array of more complex molecules, including amides and esters. alfa-chemistry.comrsc.org This reactivity has been harnessed in the synthesis of macrocyclic compounds, supramolecular assemblies, and polymers. alfa-chemistry.comgoogle.comkdpublications.in

Overview of Research Trajectories and Academic Relevance

Research involving this compound has followed several key trajectories. A significant area of focus has been its application in coordination chemistry, particularly in the study of spin crossover (SCO) phenomena. nju.edu.cnrsc.orgresearchgate.net SCO complexes have potential applications in data storage and sensor technology. The ability of this compound to form stable complexes with iron(II) has been instrumental in this research. nju.edu.cnrsc.org

Furthermore, its role in supramolecular chemistry is an active area of investigation. kdpublications.inchemistryviews.orgmdpi.com The directional hydrogen bonding capabilities of the amine groups, combined with the potential for metal coordination, allow for the construction of intricate, self-assembled architectures. rsc.orgnih.gov These supramolecular structures are of interest for their potential in areas such as molecular recognition and catalysis. kdpublications.inmdpi.com The compound also serves as a precursor in the synthesis of various organic materials, including polymers and dyes. cymitquimica.comalfa-chemistry.com

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H11N3 | nih.govcymitquimica.comalfa-chemistry.comottokemi.com |

| Molecular Weight | 137.18 g/mol | nih.govalfa-chemistry.comottokemi.com |

| Appearance | Colorless to pale yellow solid or liquid | cymitquimica.comcymitquimica.comsigmaaldrich.com |

| Density | 1.118 g/cm³ | ottokemi.com |

| IUPAC Name | [6-(aminomethyl)pyridin-2-yl]methanamine | nih.govalfa-chemistry.comsigmaaldrich.com |

| CAS Number | 34984-16-2 | cymitquimica.comnih.govalfa-chemistry.comottokemi.com |

Synonyms for this compound

| Synonym | Source(s) |

| 2,6-Bis(aminomethyl)pyridine | nih.govcymitquimica.comalfa-chemistry.com |

| Pyridine-2,6-diyldimethanamine | nih.govcymitquimica.comalfa-chemistry.com |

| 2,6-diaminomethylpyridine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKSBRUOMUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Pyridinedimethanamine and Its Derivatives

Established Chemical Synthesis Routes

Precursor-Based Transformations (e.g., from 2,6-Bishydroxymethylpyridine)

A common and well-documented route to 2,6-pyridinedimethanamine involves a multi-step synthesis starting from 2,6-bis(hydroxymethyl)pyridine. This process typically proceeds through the formation of an intermediate that is more amenable to amination.

One established pathway is the conversion of 2,6-bis(hydroxymethyl)pyridine to 2,6-bis(bromomethyl)pyridine. This is achieved by treating the diol with hydrobromic acid, often at elevated temperatures. The resulting dibromide is a versatile intermediate for introducing the amine functionalities.

A subsequent and crucial step is the amination of 2,6-bis(bromomethyl)pyridine. The Gabriel synthesis is a frequently employed method for this transformation. This involves reacting the dibromide with potassium phthalimide (B116566) to form 2,6-bis(phthalimidomethyl)pyridine. The phthalimide groups serve as a protected form of the primary amine. The final step is the deprotection, typically achieved by hydrazinolysis (reaction with hydrazine (B178648) hydrate), which cleaves the phthalimide groups to yield the desired this compound. A modified procedure involves the use of triphenylphosphine (B44618) and diethyl azodicarboxylate for the initial reaction with phthalimide nih.gov.

| Step | Reactants | Product |

| 1 | 2,6-Bis(hydroxymethyl)pyridine, Hydrobromic Acid | 2,6-Bis(bromomethyl)pyridine |

| 2 | 2,6-Bis(bromomethyl)pyridine, Potassium Phthalimide | 2,6-Bis(phthalimidomethyl)pyridine |

| 3 | 2,6-Bis(phthalimidomethyl)pyridine, Hydrazine Hydrate | This compound |

Reduction of Pyridine-2,6-dicarboxylic Acid and Derivatives

Another major synthetic strategy commences with pyridine-2,6-dicarboxylic acid or its ester derivatives. This approach hinges on the reduction of the carboxylic acid or ester functionalities to hydroxymethyl groups, followed by conversion to the diamine.

The initial step often involves the reduction of pyridine-2,6-dicarboxylic acid or its esters (e.g., dimethyl or diethyl esters) to 2,6-bis(hydroxymethyl)pyridine. Common reducing agents for this transformation include sodium borohydride (B1222165) in the presence of a co-reagent like iodine, or in methanol (B129727) chemicalbook.com. A classic route involves the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid, followed by esterification and then reduction chemicalbook.com. Once 2,6-bis(hydroxymethyl)pyridine is obtained, the synthetic sequence can proceed as described in the precursor-based transformations (section 2.1.1) to yield this compound.

| Starting Material | Key Transformation | Intermediate |

| 2,6-Lutidine | Oxidation | Pyridine-2,6-dicarboxylic acid |

| Pyridine-2,6-dicarboxylic acid | Esterification and Reduction | 2,6-Bis(hydroxymethyl)pyridine |

| Dimethyl Pyridine-2,6-dicarboxylate | Reduction | 2,6-Bis(hydroxymethyl)pyridine |

Novel and Optimized Synthetic Protocols

Research into the synthesis of this compound and its precursors is ongoing, with a focus on improving efficiency, reducing the number of steps, and employing milder reaction conditions.

One notable optimization is the direct reduction of pyridine-2,6-dicarboxylic acid to 2,6-pyridinedimethanol (B71991) using a sodium borohydride/iodine system, which simplifies the traditional multi-step process by avoiding the need for esterification chemicalbook.com. This streamlined approach offers advantages in terms of time and resource efficiency.

Furthermore, biocatalysis presents a novel and sustainable alternative for the synthesis of the precursor, 2,6-bis(hydroxymethyl)pyridine. A one-pot biocatalytic process has been demonstrated for the preparation of this key intermediate from 2,6-lutidine using recombinant microbial whole cells as catalysts. This method is touted as a simpler and more environmentally friendly route compared to traditional multi-step organic synthesis protocols.

Strategies for Selective Functionalization of this compound

The presence of two primary amine groups and a pyridine (B92270) ring in this compound offers multiple sites for functionalization. Strategies for selective modification are crucial for the synthesis of more complex derivatives with tailored properties.

Selective N-functionalization can be achieved by controlling the stoichiometry of the reagents. For instance, reaction with one equivalent of an acyl chloride or an aldehyde could lead to mono-functionalized products, although mixtures are likely. The use of protecting groups is a more robust strategy to achieve selectivity. One of the amine groups can be protected, allowing the other to be selectively functionalized, followed by deprotection.

Regioselective and Stereoselective Synthetic Approaches

Currently, there is limited specific information in the surveyed literature regarding regioselective and stereoselective synthetic approaches directly involving this compound as a starting material for the creation of chiral derivatives. The inherent symmetry of the molecule (C2v point group) means that the two aminomethyl groups are chemically equivalent, making regioselective functionalization between them challenging without prior modification.

For the synthesis of chiral derivatives, one could envision strategies involving the use of chiral auxiliaries or catalysts to introduce stereocenters during the functionalization of the amine groups. For example, a reaction with a chiral electrophile could lead to the formation of diastereomers that could potentially be separated. Alternatively, the development of enantioselective catalytic methods for the functionalization of the aminomethyl groups would be a significant advancement in this area.

Coordination Chemistry of 2,6 Pyridinedimethanamine

Ligand Properties and Coordination Modes

The coordination behavior of 2,6-pyridinedimethanamine is largely defined by its structure, which features a central pyridine (B92270) ring flanked by two aminomethyl substituents at the 2 and 6 positions.

This compound typically functions as a tridentate, or terdentate, chelating ligand. nih.govrsc.org It coordinates to a central metal ion through three nitrogen donor atoms: the nitrogen of the pyridine ring and the nitrogen atoms of the two aminomethyl groups. This N,N,N-coordination forms two stable five-membered chelate rings with the metal center, a structural motif that enhances the thermodynamic stability of the resulting complex due to the chelate effect. nih.gov The planar nature of the pyridine ring combined with the flexible aminomethyl arms allows the three nitrogen donors to bind to a metal in a meridional fashion.

The aminomethyl side arms of the this compound ligand possess significant conformational flexibility. The rotation around the C-C and C-N single bonds allows the ligand to adapt to the preferred coordination geometry of various metal ions. researchgate.net However, in solution, complexes containing this type of ligand can be stereochemically non-rigid, potentially undergoing fluxional processes. researchgate.netsoton.ac.uk

Steric factors can also play a crucial role in the coordination chemistry of this compound derivatives. rsc.org Bulky substituents on the pyridine ring or the amino groups can create steric hindrance, which may influence the stability and structure of the metal complexes. colab.ws Such steric clashes can affect the ability of the ligand to adopt an ideal coordination geometry and can lead to distorted structures. whiterose.ac.uk

Formation of Metal Complexes

This compound and its derivatives form complexes with a wide range of metal ions, including those from the transition metal series and the lanthanide series.

Iron(II) Complexes: This ligand readily forms complexes with iron(II). For instance, related amino-pyridine ligands have been shown to form high-spin iron(II) complexes. nsf.gov X-ray diffraction studies have revealed that these complexes can adopt geometries such as a distorted trigonal bipyramid. nsf.gov Depending on the specific ligand and reaction conditions, both monomeric and dimeric structures have been observed. nsf.gov

Copper(II) Complexes: A variety of copper(II) complexes with 2,6-disubstituted pyridine ligands have been synthesized and structurally characterized. nih.govresearchgate.net In many of these compounds, the ligand coordinates in a tridentate manner. The resulting coordination geometry around the copper(II) center is often five-coordinate, such as trigonal bipyramidal or square pyramidal. rsc.orgresearchgate.net For example, the complex dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) features a central copper atom bound to the three nitrogen atoms of the ligand and to nitrate (B79036) groups. rsc.org

Group 2 Metal Complexes: The formation of complexes between this compound and Group 2 (alkaline earth) metals is not extensively documented in the scientific literature. While the ligand's donor atoms could potentially coordinate to ions like Mg²⁺ or Ca²⁺, research has more prominently focused on transition metal and lanthanide complexes. Theoretical studies on related systems, such as the [Mg(py)₆]²⁺ complex, suggest that inter-ligand steric hindrance can be a significant factor in determining conformational stability. kg.ac.rs

Palladium(II) Complexes: Palladium(II) readily forms square-planar complexes, and 2,6-disubstituted pyridine ligands can coordinate to palladium(II) centers. nih.gov In some instances, related Schiff base derivatives of this compound have been shown to form bidentate chelate complexes with palladium(II). researchgate.netsoton.ac.uk The characterization of these complexes is often performed using techniques like NMR spectroscopy to study their structure and dynamic behavior in solution. nih.gov

The coordination of this compound-type ligands extends to the lanthanide series. Derivatives such as 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide have been shown to form stable 1:1 coordination complexes with lanthanide nitrates, for example, with Erbium(III). osti.gov In such complexes, the ligand acts as a neutral tridentate chelate. nih.gov The coordination sphere of the lanthanide ion is typically completed by other ligands, such as bidentate nitrate groups, resulting in high coordination numbers. osti.gov The study of these complexes in solution is often carried out using ¹H NMR spectroscopy. researchgate.net

Structural Elucidation of Coordination Compounds

In addition to solid-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. nih.gov For diamagnetic complexes, such as those of Palladium(II), ¹H and ¹³C NMR provide detailed information about the ligand's conformation and the symmetry of the complex in solution. researchgate.net For paramagnetic complexes, like many of those involving Iron(II), NMR can still provide valuable structural insights, although the signals are often significantly shifted and broadened. nsf.gov

Table 1: Selected Structural Data for Transition Metal Complexes with 2,6-disubstituted Pyridine Ligands

| Metal Ion | Complex Geometry | Central M-Npyridine (Å) | Terminal M-Nsidearm (Å) | Reference |

| Copper(II) | Trigonal Bipyramidal | 1.913(3) | 2.041(6) (avg) | rsc.org |

| Iron(II) | Distorted Trigonal Bipyramid | Not specified | Not specified | nsf.gov |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of molecular structures, providing unequivocal insights into bond lengths, bond angles, and coordination geometries in the solid state. Studies on complexes of ligands related to this compound reveal key structural features.

In a derivative, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the central pyridine ring is nearly co-planar with one of the terminal pyridine rings, exhibiting a dihedral angle of just 4.56(8)°. In contrast, the second terminal pyridine ring is significantly rotated out of this plane. nih.gov This demonstrates the conformational flexibility of the ligand backbone. Bond lengths are generally within normal ranges and are comparable to similar N,N′-dialkyl-2,6-pyridinedimethanaminium compounds. nih.gov

The coordination behavior of the closely related ligand, 2,6-pyridinedimethanol (B71991), which has hydroxyl groups in place of amines, has been studied with copper(II) and cadmium(II). With Cu(II), the ligand acts as a tridentate donor, coordinating via the pyridine nitrogen and the two hydroxyl oxygen atoms. Conversely, with Cd(II), it behaves as a monodentate ligand, coordinating only through one of the hydroxyl oxygen atoms. researchgate.net This highlights how the nature of the metal ion can dictate the coordination mode of the ligand.

The broader family of 2,6-bis(imino)pyridine (BIP) ligands, which share the same tridentate pincer architecture, typically form complexes with well-defined geometries. For instance, coordination compounds of Co(II), Ni(II), Cu(II), and Zn(II) with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have been synthesized and characterized. nih.gov In these cases, the tridentate ligand can form heptacoordinated compounds with nitrate salts, where the nitrate anion also binds to the metal center in a chelating fashion. nih.gov

Structural changes upon redox processes have also been crystallographically characterized for related BIP complexes. For example, in organoaluminum complexes, the reduction of the cationic [(BIP)AlR₂]⁺ species to the neutral [(BIP•)AlR₂] radical species leads to significant changes in bond lengths within the ligand framework. The imino C=N bonds lengthen, while the C(Py)–C(N) bonds shorten, which is consistent with the placement of an additional electron into the ligand's π-system. nih.gov The geometry around the aluminum center also shifts, becoming more coplanar with the ligand's N₃ donor set. us.es

Table 1: Selected Crystallographic Data for a this compound Derivative

Interactive table available in the online version.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Dihedral Angle (Central Pyridine - Terminal Pyridine 1) | 4.56 (8)° | nih.gov |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic methods are essential for characterizing the structure and bonding of coordination compounds in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment in diamagnetic complexes. For paramagnetic complexes, such as those involving Cu(II) or Fe(II), NMR spectra can be more complex, often exhibiting significant peak broadening and large chemical shifts due to the influence of the unpaired electron(s). stackexchange.com

Dynamic NMR (DNMR) studies on related bidentate chelate complexes, such as fac-[ReBr(CO)₃(PMTFA)] (where PMTFA is 2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline)), have revealed stereochemically non-rigid behavior in solution. These studies identified processes such as 1,4-metallotropic shifts, where the metal fragment moves between equivalent coordination sites on the ligand. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the coordination of the ligand to a metal ion. The coordination of the pyridine nitrogen is typically observed as a shift in the C=N and C=C stretching vibrations of the pyridine ring. For complexes of this compound, the N-H stretching and bending vibrations of the amine groups would also be expected to shift upon coordination to a metal center. In a study of lanthanide-carbonyl complexes, IR spectroscopy was used to identify the coordination number based on the characteristic CO stretching frequencies. mdpi.com

UV-Visible (UV-Vis) Spectroscopy The electronic properties of this compound complexes are readily investigated by UV-Vis spectroscopy. The spectra are typically dominated by intense absorption bands in the UV region, which are assigned to π-π* transitions within the pyridine ring. nih.govnist.gov Upon complexation, these bands may shift, and new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions can appear. For instance, the UV-Vis spectra of pyridinedicarboxylate-Tb(III) complexes show intense absorption bands between 220 and 300 nm, corresponding to the π-π* transitions of the ligand. nih.gov The electronic spectra of a series of 2,6-bis(arylimino)pyridine derivatives with various transition metals have also been fully characterized. nih.gov

Table 2: Spectroscopic Data for Pyridine and Related Compounds

Interactive table available in the online version.

| Compound | Technique | Key Features | Reference |

|---|---|---|---|

| Pyridine | UV-Vis | Absorption bands between 220-300 nm (π-π* transitions) | nist.gov |

| 2,6-Diaminopyridine | UV-Vis | Absorption peaks at 308, 244, and 203 nm | researchgate.net |

Redox Behavior and Electronic Properties of Metal Complexes

The pyridine ring, particularly when substituted with imine or amine functionalities at the 2- and 6-positions, can act as a "non-innocent" or redox-active ligand. This means the ligand itself can participate in redox reactions, accepting or donating electrons, which significantly influences the electronic properties of the resulting metal complexes.

Complexes of the related 2,6-bis(imino)pyridine (BIP) ligands are well-known for their rich redox chemistry. Cyclic voltammetry studies have shown that these complexes can undergo multiple, reversible one-electron redox processes. nih.gov For example, dications of [M(BIP)₂]²⁺ (M = Mn, Fe, Co, Ni) can be reversibly oxidized to the corresponding trications and reduced in two successive one-electron steps to the monocations and neutral species. nih.gov These reductions are often ligand-centered rather than metal-centered. us.es

The electronic structure of these complexes changes dramatically with the redox state. A dication complex like [M(II)L₂]²⁺ can be reduced to a monocation, which is better described as [M(II)L(L•)]⁺, where one of the ligands has been reduced to a radical anion (L•)⁻. nih.gov Further reduction can lead to the neutral species [M(II)(L•)₂]⁰. This ability of the ligand to store electrons makes these systems highly versatile.

This redox activity is not limited to transition metals. Organoaluminum complexes with BIP ligands, [(BIP)AlR₂]⁺, undergo a reversible single-electron reduction to form stable, paramagnetic neutral species, [(BIP•)AlR₂]. nih.gov This demonstrates that the redox-non-innocence of the ligand can impart redox capabilities to metals that are not typically redox-active. us.es Similarly, the ability of pyridine-2,6-bis(thiocarboxylic acid) to form redox-active complexes with Co(II) and Cu(II) has been reported. nih.gov

Influence of Substituents on Coordination Geometry and Stability

The coordination geometry and stability of complexes containing the this compound framework can be fine-tuned by introducing substituents on either the pyridine ring or the amine nitrogen atoms.

Substituents on the pyridine ring can alter the electronic properties of the donor nitrogen atom. Electron-donating groups will increase the basicity (pKa) of the pyridine nitrogen, leading to stronger coordination and more stable complexes. researchgate.net Conversely, electron-withdrawing groups decrease the basicity and can lead to weaker coordination. The calculated pKa values of substituted pyridines have been shown to correlate with their coordination behavior. researchgate.net

Substitution on the amine nitrogen atoms has a more direct steric effect on the coordination sphere of the metal ion. Bulky substituents can influence the coordination geometry and may prevent the formation of certain structures. For example, in a study of 2,6-diaminopyridine-coupled rhodamine derivatives, substitution on the amine functionality was found to significantly affect the metal-ion interaction and selectivity. nih.gov The introduction of a formyl group created an additional oxygen donor center, altering the compound's sensitivity from being selective for Fe³⁺ to being responsive to both Fe³⁺ and Al³⁺. nih.gov This demonstrates that even small changes to the ligand structure can have a profound impact on its coordination properties and the stability of the resulting metal complexes.

Table 3: Compound Names Mentioned

Catalytic Applications of 2,6 Pyridinedimethanamine and Its Complexes

Homogeneous Catalysis

Complexes derived from 2,6-pyridinedimethanamine are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under mild reaction conditions.

Pyridine-based ligands are crucial in designing catalysts for oxidation reactions, often mimicking the active sites of metalloenzymes in an approach known as biomimetic catalysis. These synthetic catalysts facilitate a variety of oxidation processes, including the aerobic oxidative dehydrogenation of primary amines to nitriles.

In copper-catalyzed aerobic oxidations, the choice of the pyridine (B92270) ligand is critical for catalytic efficiency. Research has shown that electron-donating substituents on the pyridine ring can significantly enhance reaction yields. For instance, in the copper-catalyzed aerobic oxidation of benzylamine (B48309) to benzonitrile, modifying the pyridine ligand with different functional groups directly impacts the catalytic outcome. While simple pyridine can act as a ligand, derivatives often provide superior performance by modulating the catalyst's stability and reactivity. A screening of various pyridine-based ligands demonstrated that 4-aminopyridine (B3432731) (DMAP) provided a 95% yield, showcasing the dramatic effect of ligand choice. nih.govacs.org

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None | 15 |

| 2 | Pyridine | 75 |

| 3 | 4-Methylpyridine | 88 |

| 4 | 4-Methoxypyridine | 85 |

| 5 | 4-Aminopyridine (DMAP) | 95 |

| 6 | 2,2'-Bipyridine | 53 |

Complexes of iron with ligands derived from this compound, specifically 2,6-bis(imino)pyridine ligands, have emerged as highly effective catalysts for controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). hu.edu.johu.edu.jo ATRP is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. wikipedia.org

Iron(II) complexes bearing 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands have been successfully used to catalyze the ATRP of monomers like methyl methacrylate (B99206) (MMA) and tert-butyl acrylate (B77674) (tBA). hu.edu.jo These catalysts demonstrate excellent control over the polymerization process, yielding polymers with very low molecular weight distributions (polydispersity index, Mw/Mn) as low as 1.07. hu.edu.jo This high degree of control is achieved even with low catalyst loadings, highlighting the efficiency of these systems. hu.edu.jo The activity and control afforded by these catalysts are influenced by the electronic and steric properties of the substituents on the imino groups. nsf.govmdpi.com

| Entry | Monomer | Conversion (%) | Mn,exp (g/mol) | Mw/Mn |

|---|---|---|---|---|

| 1 | MMA | 30 | 14,500 | 1.07 |

| 2 | tBA | 45 | 21,200 | 1.07 |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is key to optimizing catalyst performance. For the copper-catalyzed aerobic oxidation of amines, a plausible mechanism involves the initial formation of a copper(I)-ligand complex. This complex reacts with molecular oxygen to form a more active (μ-η²:η²-peroxo)dicopper(II) species. nih.gov This high-valent copper complex then facilitates the single-electron oxidation of the primary amine to form an aminium radical, initiating the dehydrogenation process that ultimately yields the nitrile. nih.gov

In the context of iron-catalyzed ATRP, the catalytic cycle is based on a reversible redox process between Fe(II) and Fe(III) species. wikipedia.org The Fe(II) complex, coordinated to the tridentate pyridine-based ligand, acts as the activator. It abstracts a halogen atom from a dormant polymer chain (initiator), generating a propagating radical and the Fe(III)-halide complex (deactivator). hu.edu.jo The propagating radical can then add monomer units. The key to the controlled nature of ATRP is the rapid reversible deactivation, where the Fe(III) complex transfers the halogen atom back to the growing polymer chain, reforming the dormant species. The high Lewis basicity of the 2,6-bis[(imino)ethyl]pyridine ligand is thought to lower the redox potential of the iron(II) complex, facilitating this crucial halide abstraction step and shifting the equilibrium towards the active, growing polymer radicals. hu.edu.jocmu.edu

Catalyst Design and Optimization Strategies

The versatility of the this compound scaffold allows for systematic modification to fine-tune catalyst performance. Key strategies for catalyst design and optimization include:

Electronic Tuning : Introducing electron-donating or electron-withdrawing groups on the pyridine ring or the side-chain donors modifies the electron density at the metal center. This directly impacts the metal's redox potential and Lewis acidity, influencing catalytic activity. For example, in iron-catalyzed ATRP, increasing the electron-donating ability of the ligand enhances the activity of the catalyst. hu.edu.joumn.edu

Steric Hindrance : Adjusting the steric bulk of the ligand framework can control substrate access to the catalytic site, thereby improving selectivity (e.g., regioselectivity or enantioselectivity). In ethylene (B1197577) polymerization with bis(imino)pyridine iron catalysts, varying the steric bulk of the aryl groups on the ligand allows for control over the molecular weight and microstructure of the resulting polyethylene. hu.edu.jo

Scaffold Rigidity and Flexibility : The rigidity of the ligand backbone can influence the stability of the catalyst and the geometry of the metal complex. The development of rigid, fused-ring pyridine-derived frameworks can minimize unwanted side reactions and enhance stereoselectivity by creating a well-defined chiral pocket around the metal center. nih.gov

Introduction of Chiral Elements : For asymmetric catalysis, chiral centers can be incorporated into the ligand structure, often in the side chains. This allows for the synthesis of enantiomerically enriched products, which is of high importance in the pharmaceutical and fine chemical industries. nih.gov

Emerging Catalytic Transformations

Research into catalysts based on this compound and related pyridine structures continues to expand into new areas of chemical synthesis. One emerging application is the catalytic dearomatization of pyridines, a powerful strategy for synthesizing complex, three-dimensional piperidine (B6355638) structures that are valuable in medicinal chemistry. nih.gov

Furthermore, novel catalyst designs are enabling previously challenging reactions. For example, a bifunctional nickel catalyst incorporating a pyridine-binding side-arm has been developed for the remote C3–H activation of pyridine rings. nih.gov This system overrides the intrinsic electronic bias of the pyridine ring to achieve selective functionalization at an otherwise less reactive position. These advancements highlight the ongoing potential for designing sophisticated catalysts based on the pyridine scaffold to address modern synthetic challenges.

Supramolecular Chemistry Involving 2,6 Pyridinedimethanamine

Design Principles for Supramolecular Ligands

The design of supramolecular ligands based on the 2,6-disubstituted pyridine (B92270) framework, such as 2,6-pyridinedimethanamine, is guided by several key principles aimed at controlling the assembly of desired architectures. The pyridine ring offers a rigid scaffold with a well-defined V-shape, directing coordinating groups at the 2 and 6 positions with a specific angular relationship. This preorganization is fundamental to achieving predictable and stable supramolecular structures.

The aminomethyl side chains of this compound provide significant flexibility, allowing the ligand to adapt to the geometric preferences of various metal ions. This adaptability is crucial for the formation of discrete molecular assemblies. Furthermore, the terminal amine groups are amenable to chemical modification, enabling the synthesis of a wide range of derivatives with tailored electronic and steric properties. For instance, Schiff base condensation with aldehydes or acylation can introduce larger substituents, which can be used to control the size and shape of the resulting supramolecular structures.

The nitrogen atom of the pyridine ring and the nitrogen atoms of the aminomethyl groups can all act as donor sites for metal coordination. This multidentate character allows for the formation of stable chelate rings with metal ions, a key factor in the successful self-assembly of metallo-supramolecular architectures. The choice of metal ion, with its specific coordination geometry and number, further dictates the final topology of the assembled structure.

In addition to metal coordination, the amine groups are excellent hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality is instrumental in the formation of extended hydrogen-bonded networks in the solid state. The interplay between these different non-covalent interactions is a critical consideration in the design of ligands for specific supramolecular outcomes.

Self-Assembly of Discrete Architectures

The self-assembly of discrete, well-defined supramolecular structures is a major focus of modern chemistry. The pre-programmed information encoded in the structure of ligands like this compound and its derivatives, combined with the specific coordination preferences of metal ions, drives the spontaneous formation of complex architectures.

While specific examples of molecular capsules and cages constructed solely from this compound are not extensively documented, the principles of their formation are well-established with analogous 2,6-disubstituted pyridine ligands. These structures are typically formed through the coordination of multiple ligands with metal ions to create an enclosed cavity. The 2,6-disubstitution pattern is ideal for creating the corners or faces of polyhedral structures.

The general strategy involves the reaction of a derivative of this compound, often a Schiff base to introduce larger, more rigid coordinating arms, with a metal ion that provides the vertices of the cage. For example, square planar metals like Palladium(II) or Platinum(II) can act as 90-degree corners, while octahedral metals can provide more complex vertex geometries. The final structure is a result of the interplay between the ligand's bite angle, the metal's coordination geometry, and the stoichiometry of the components. The internal cavity of these cages can then be used to encapsulate guest molecules, leading to applications in areas such as catalysis, sensing, and drug delivery.

Derivatives of this compound are excellent candidates for the construction of a variety of metallo-supramolecular structures due to their tridentate N,N',N''-coordination motif. The reaction of these ligands with various transition metals leads to the formation of stable complexes that can serve as building blocks for larger assemblies.

For example, coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized using a Schiff base derivative of this compound, specifically 2,6-bis(2,6-diethylphenyliminomethyl)pyridine. nih.govscilit.comresearchgate.net In these cases, the tridentate ligand coordinates to the metal center, and other ligands, such as nitrate (B79036), can complete the coordination sphere, leading to heptacoordinated compounds. nih.govscilit.comresearchgate.net The steric bulk of the substituents on the imine nitrogen atoms plays a crucial role in determining the final geometry of the complex and preventing the formation of polymeric chains, thus favoring discrete molecular structures. nih.govscilit.comresearchgate.net

The table below summarizes some examples of metallo-supramolecular complexes formed with derivatives of this compound.

| Metal Ion | Ligand | Resulting Structure |

| Cobalt(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Heptacoordinated complex |

| Nickel(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Heptacoordinated complex |

| Copper(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Heptacoordinated complex |

| Zinc(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Heptacoordinated complex |

These discrete metallo-supramolecular structures are of interest for their potential applications in catalysis and materials science.

Formation of Extended Supramolecular Networks

Beyond the formation of discrete architectures, this compound and its derivatives are adept at forming extended one-, two-, and three-dimensional networks through a combination of hydrogen bonding and metal-coordination interactions.

In the absence of metal ions, the hydrogen bonding capabilities of this compound can direct the self-assembly of extended networks. The primary amine groups are effective hydrogen bond donors, while the pyridine nitrogen can act as an acceptor. This allows for the formation of robust hydrogen-bonding synthons, which are reliable and predictable patterns of hydrogen bonds.

The crystal structure of related 2,6-disubstituted pyridine derivatives often reveals intricate hydrogen-bonded frameworks. For instance, in derivatives with hydroxyl groups, extensive O-H···N and O-H···O hydrogen bonds can lead to the formation of ribbon-like or layered structures. The presence of water molecules in the crystal lattice can further mediate the formation of these networks by bridging between ligand molecules.

The difunctional nature of this compound, with two reactive aminomethyl groups, makes it a suitable monomer for the synthesis of coordination polymers and dendritic structures.

Coordination Polymers: When reacted with metal ions that can adopt a linear or tetrahedral coordination geometry, this compound can act as a linker, leading to the formation of one-dimensional chains or higher-dimensional networks. The connectivity of the network is determined by the coordination mode of the ligand and the metal ion. For instance, if the ligand bridges two metal centers, a polymeric chain can be formed. The properties of these coordination polymers, such as their porosity and magnetic behavior, can be tuned by changing the metal ion and by modifying the pyridine ligand. Several coordination polymers have been synthesized using the related ligand 2,6-bis(3,5-dicarboxyphenyl)pyridine, demonstrating the versatility of the 2,6-disubstituted pyridine scaffold in forming diverse network structures. rsc.org

Dendritic Architectures: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The this compound core can be envisioned as a starting point for the divergent synthesis of dendrimers. The two primary amine groups can be reacted with monomers that introduce further branching points. For example, reaction with a molecule containing one carboxylic acid and two protected amine groups would lead to the first generation dendrimer. Repetitive deprotection and reaction steps would then lead to higher generation dendrimers. The pyridine core of such dendrimers could be used to coordinate metal ions, leading to metallodendrimers with interesting catalytic or photophysical properties. While specific examples utilizing this compound as the core are not prevalent, the synthesis of dendrimers based on other multifunctional pyridine building blocks is an active area of research.

2,6 Pyridinedimethanamine in Metal Organic Frameworks Mofs

Integration as a Structural Linker or Building Block in MOFs

The flexible nature of the aminomethyl side arms allows the ligand to adapt to different coordination environments, enabling the construction of MOFs with varying pore sizes and shapes. Furthermore, the pyridine (B92270) ring can participate in π-π stacking interactions, contributing to the stability and dimensionality of the resulting framework. The presence of amine groups also provides opportunities for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure.

Structural Characterization and Topological Analysis of MOFs

Topological analysis is a crucial tool for understanding and classifying the complex structures of MOFs. whiterose.ac.ukrsc.orgnih.gov This approach simplifies the intricate atomic arrangement into a network of nodes (representing metal clusters or organic linkers) and linkers (representing the connections between nodes). rsc.org By determining the underlying topology, researchers can gain insights into the connectivity of the framework, predict its properties, and design new MOFs with desired topologies. whiterose.ac.ukrsc.orgnih.gov The topology of a MOF is often described using a three-letter symbol, such as pcu for a primitive cubic network or fcu for a face-centered cubic network. nih.gov For more complex structures with multiple types of nodes and linkers, more intricate topological descriptors are employed. berkeley.edu

Rational Design of 2,6-Pyridinedimethanamine-based MOFs

The rational design of MOFs involves the deliberate selection of building blocks to achieve a target structure with specific properties. rsc.orgosti.gov In the context of this compound-based MOFs, several factors can be tuned to control the final architecture. The choice of the metal ion plays a crucial role, as different metals have distinct coordination preferences, leading to different framework geometries.

The reaction conditions, such as temperature, solvent, and the presence of modulators, can also significantly influence the crystallization process and the resulting MOF structure. Modulators are small molecules that can compete with the linker for coordination to the metal ions, thereby controlling the nucleation and growth of the MOF crystals. By carefully controlling these parameters, it is possible to direct the self-assembly process towards the formation of MOFs with desired topologies and pore structures.

For instance, the introduction of functional groups onto the pyridine ring or the aminomethyl side arms of the this compound linker can be used to tailor the chemical environment within the pores of the MOF. This functionalization can enhance the affinity of the MOF for specific guest molecules, which is particularly important for applications in gas separation and catalysis.

Applications of MOFs Containing this compound Derivatives

The unique structural and chemical properties of MOFs containing this compound derivatives make them promising materials for a range of applications.

The porous nature of these MOFs, coupled with the presence of functional amine groups, makes them attractive candidates for gas adsorption and separation. The amine groups can act as specific binding sites for acidic gases like carbon dioxide (CO2) through hydrogen bonding or chemisorption. psu.edu This selective interaction allows for the efficient capture of CO2 from gas mixtures, a critical process for carbon capture and utilization technologies. psu.edursc.org The tunability of the pore size and shape of these MOFs also enables their use in the separation of other gas mixtures based on molecular size and shape.

| MOF Material | Guest Molecule | Adsorption Mechanism | Potential Application |

|---|---|---|---|

| Amine-functionalized MOF | CO2 | Chemisorption, Hydrogen Bonding | Carbon Capture |

| UiO-66-NH2 | Pyridine | Hydrogen Bonding | Removal of Nitrogen-containing pollutants |

MOFs are being explored as electrode materials in energy storage devices such as lithium-ion batteries and supercapacitors. mdpi.combohrium.com The high surface area and porous structure of MOFs can provide ample sites for ion storage and facilitate rapid ion transport, which are crucial for high-performance energy storage. mdpi.com MOFs derived from this compound can be designed to incorporate redox-active metal centers and organic linkers, enabling them to participate in electrochemical reactions. For example, a manganese-based MOF incorporating a pyridine dicarboxylic acid ligand, a derivative of this compound, has been investigated as an electroactive material for energy storage. researchgate.net

The oxygen evolution reaction (OER) is a key process in water splitting for hydrogen production and in metal-air batteries. MOFs containing transition metals like cobalt, nickel, and iron have shown promise as electrocatalysts for the OER. rsc.orgnih.govnih.govresearchgate.net The well-defined structure of MOFs allows for the precise arrangement of metal active sites, and their porous nature facilitates the transport of reactants and products. rsc.org Pyridine-containing ligands, such as derivatives of this compound, can modulate the electronic properties of the metal centers, thereby enhancing their catalytic activity. researchgate.net For example, a two-dimensional cobalt-based MOF showed enhanced OER performance after the introduction of pyridine. rsc.org

| MOF Catalyst | Metal Center(s) | Reaction | Key Performance Metric |

|---|---|---|---|

| Co MOF-Py3 | Co | OER | Overpotential of 307 mV at 10 mA cm−2 |

| Co3Fe1 MOF-Py3 | Co, Fe | OER | Overpotential of 269 mV at 10 mA cm−2 |

| Ni0.5Co1.5-bpy(PyM) | Ni, Co | OER | Overpotential of 256 mV at 10 mA cm−2 |

Development of Chemosensors Utilizing 2,6 Pyridinedimethanamine Scaffolds

Fundamentals of Chemosensor Design

The design of chemosensors based on the 2,6-pyridinedimethanamine scaffold involves the integration of a receptor unit, responsible for selectively binding a target analyte, with a signaling unit (fluorophore) that translates the binding event into a detectable optical signal. The pyridine (B92270) nitrogen and the two flanking aminomethyl groups of the this compound structure form a "pincer"-like coordination site, which is a key feature in the design of these chemosensors. This pre-organized cavity is adept at binding with various analytes, including metal ions and anions.

A fundamental principle in the design of these chemosensors is the modular 'fluorophore-spacer-receptor' architecture. In this design, the this compound moiety typically serves as the receptor. This receptor is chemically linked, often through a spacer, to a fluorophore. The choice of fluorophore is critical as its photophysical properties, such as emission wavelength and quantum yield, will be modulated upon analyte binding. The spacer's role is to electronically insulate or modulate the interaction between the receptor and the fluorophore, influencing the sensing mechanism.

Effective chemosensor design also considers the principle of preorganization, where the receptor's conformation is already suited for binding the target analyte, minimizing the entropic penalty of binding and thus enhancing sensitivity and selectivity. The rigid structure of the pyridine ring in the this compound scaffold contributes to this preorganization. Furthermore, the design process involves tuning the electronic properties of the scaffold by introducing various substituents to enhance the binding affinity and selectivity for specific analytes.

Recognition and Detection of Metal Ions (e.g., Hg2+, Cu2+, Pb2+)

The this compound scaffold and its derivatives, particularly pyridine-2,6-dicarboxamides, have been extensively utilized in the development of chemosensors for the selective detection of various heavy metal ions. nih.gov The nitrogen and oxygen or nitrogen donor atoms in these structures form stable complexes with metal ions, leading to changes in their photophysical properties.

Mercury (Hg2+): Chemosensors based on pyridine derivatives have demonstrated high selectivity for mercury ions. For instance, a ferrocene–rhodamine receptor linked by a pyridine bridge has been synthesized for the sensitive detection of Hg2+ in aqueous media. nih.gov This sensor exhibits multi-signal outputs, including chromogenic and fluorogenic responses, with a low detection limit. nih.gov The coordination of Hg2+ with the pyridyl nitrogen is a key aspect of the sensing mechanism. nih.gov Another approach involves a zinc coordination polymer with a di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine ligand, which can selectively detect Hg2+ with high sensitivity. rsc.org

Copper (Cu2+): Numerous chemosensors incorporating the this compound framework have been developed for the detection of Cu2+. These sensors often exhibit a "turn-off" fluorescence response upon binding with Cu2+. For example, a simple pyridine-based fluorescent chemosensor has been shown to selectively detect copper ions with a visible color change from colorless to yellow under normal light and cyan under UV light. researchgate.net The interaction between the pyridine derivative and Cu2+ can lead to fluorescence quenching.

Lead (Pb2+): Pyridine-based chemosensors have also been designed for the selective detection of lead ions. A pyridine-based imine-linked chemosensor has shown prominent selectivity towards Pb2+ over other metal ions. scilit.com Similarly, a pyridine-2,6-dicarboxamide-based fluorescent and colorimetric sensor has been developed for the sensitive and selective recognition of both Pb2+ and Cu2+. nih.gov The design of these sensors often leverages the formation of a stable complex between the lead ion and the donor atoms of the pyridine-based ligand.

Table 1: Performance of this compound Scaffold-Based Metal Ion Chemosensors

| Analyte | Sensor Type | Detection Limit | Response Type |

|---|---|---|---|

| Hg2+ | Ferrocene-rhodamine receptor with pyridine bridge | 4.14 x 10⁻⁷ M | Chromogenic and Fluorogenic |

| Cu2+ | Simple pyridine-based Schiff base | Not Specified | Colorimetric and "Turn-off" Fluorescence |

| Pb2+ | Pyridine-based imine-linked chemosensor | Not Specified | Fluorescent |

| Pb2+ and Cu2+ | Pyridine-2,6-dicarboxamide-based sensor | 2.31 x 10⁻⁶ M (Pb2+), 1.49 x 10⁻⁶ M (Cu2+) | Fluorescent and Colorimetric |

Sensing of Anions and Neutral Analytes (e.g., Hydrogen Sulfide (B99878), Nitro-aromatic Compounds)

Beyond metal ions, chemosensors derived from this compound are capable of detecting specific anions and neutral molecules, which are of significant environmental and biological interest.

Hydrogen Sulfide (H2S): Pyridine-2,6-dicarboxamide based scaffolds have been successfully employed for the selective detection of the sulfide ion (S2−) and gaseous hydrogen sulfide (H2S) in aqueous media. researchgate.net The sensing mechanism in these systems often involves the deprotonation of the amidic N-H groups by the sulfide ion. researchgate.net This interaction leads to a measurable change in the optical properties of the chemosensor. Researchers have developed these sensors for applications such as live-cell imaging and paper-strip based sensing of H2S. researchgate.net

Nitro-aromatic Compounds: The detection of nitro-aromatic compounds, which are common components of explosives, is another important application of chemosensors based on the this compound framework. Pyridine-functionalized Schiff-base chemosensors have been synthesized to detect 2,4,6-Trinitrophenol (TNP) in various matrices, including soil and water. nih.govresearchgate.net These sensors typically exhibit a "turn-off" fluorescence response upon interaction with the electron-deficient nitro-aromatic compounds. nih.govresearchgate.net The sensing mechanism is often a combination of Photoinduced Electron Transfer (PET) and Resonance Energy Transfer (RET). nih.govresearchgate.net The electron-rich pyridine-based sensor donates an electron to the electron-accepting nitro-aromatic compound, leading to fluorescence quenching. mdpi.com

Sensing Mechanisms (e.g., Photoinduced Electron Transfer (PET), Resonance Energy Transfer (RET), Luminescence Modulation)

The detection of analytes by chemosensors based on the this compound scaffold is governed by several key photophysical mechanisms that translate a binding event into a measurable optical signal.

Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" or "turn-off" fluorescent chemosensors. rsc.org In a typical PET sensor, the receptor (e.g., this compound) and the fluorophore are linked in such a way that in the absence of the analyte, an electron transfer occurs from the receptor to the excited fluorophore, quenching its fluorescence (fluorescence "off"). Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to the restoration of fluorescence (fluorescence "on"). rsc.org This mechanism is frequently observed in the detection of nitro-aromatic compounds, where the electron-rich sensor transfers an electron to the electron-deficient analyte, resulting in fluorescence quenching. nih.govresearchgate.net

Resonance Energy Transfer (RET): RET is a distance-dependent interaction between two chromophores, a donor and an acceptor. Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor. This process can lead to either quenching of the donor's fluorescence or the appearance of sensitized fluorescence from the acceptor. The efficiency of RET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler". In the context of this compound-based chemosensors, the binding of an analyte can induce a conformational change that alters the distance between a donor and acceptor pair, thereby modulating the RET efficiency and providing a detectable signal. The detection of TNP by some pyridine-functionalized probes involves a combination of both PET and RET processes. nih.govresearchgate.netresearchgate.net

Luminescence Modulation: Luminescence modulation encompasses a broader range of mechanisms where the binding of an analyte alters the emission properties of a luminescent sensor. This can include changes in fluorescence or phosphorescence intensity, lifetime, or wavelength. For instance, the coordination of a metal ion to a this compound-based sensor can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF). Conversely, binding to a paramagnetic metal ion like Cu2+ can quench the fluorescence. researchgate.net Luminescence modulation can also be achieved through cation-π interactions, which can enhance the sensitization of a luminescent metal center, such as terbium, leading to a "turn-on" response. bohrium.com

Enhancement of Selectivity and Sensitivity in Chemosensor Platforms

Improving the selectivity and sensitivity of chemosensors based on the this compound scaffold is crucial for their practical applications. Several strategies are employed to achieve this.

Structural Modification of the Receptor: Fine-tuning the structure of the this compound receptor is a primary strategy. Introducing specific functional groups can enhance the binding affinity and selectivity for a particular analyte. For example, modifying the linker between the donor and acceptor moieties in pyrenylated charge-transfer probes has been shown to modulate the sensitivity and selectivity for Hg2+. nih.gov The incorporation of soft donor atoms like sulfur can enhance selectivity towards soft metal ions like Hg2+.

Rational Design of Fluorophores and Linkers: The choice of fluorophore and the nature of the linker connecting it to the receptor play a significant role in determining the sensor's performance. Long-wavelength emitting fluorophores are often preferred to minimize background interference from the sample matrix. The linker can influence the efficiency of PET or RET processes, thereby affecting the sensitivity of the sensor.

Utilizing Ratiometric Sensing: Ratiometric fluorescent sensors offer a significant advantage in terms of sensitivity and reliability. These sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This approach can correct for variations in probe concentration, excitation intensity, and environmental factors, leading to more accurate and reproducible measurements.

Incorporation into Nanomaterials: Integrating this compound-based chemosensors with nanomaterials, such as carbon dots, can enhance their sensitivity. The large surface area of nanomaterials can facilitate the pre-concentration of the analyte, leading to a stronger signal. fu-berlin.de

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the binding energies and geometries of sensor-analyte complexes. This computational approach aids in the rational design of new chemosensors with improved selectivity and sensitivity by providing insights into the binding interactions at a molecular level. nih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Chemical Name |

|---|---|

| TNP | 2,4,6-Trinitrophenol |

| PET | Photoinduced Electron Transfer |

| RET | Resonance Energy Transfer |

| CHEF | Chelation-Enhanced Fluorescence |

| DFT | Density Functional Theory |

| DMP | (E)-N-(3,4-dimethoxybenzylidene)(pyridin-2-yl)methanamine |

| MP | 4-((E)-((pyridin-2-yl)methylimino)methyl)-2-ethoxyphenol |

Computational and Theoretical Investigations of 2,6 Pyridinedimethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For the related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been performed to determine its optimized structure.

The conformation of 2,6-Pyridinedimethanamine is characterized by the orientation of the two aminomethyl side chains relative to the pyridine (B92270) ring. It is expected that the most stable conformer would exhibit a staggered arrangement of these side chains to minimize steric hindrance. The optimized bond lengths and angles for the bromo-analogue provide an estimate of the geometry of the core pyridine-dimethyl structure.

Table 1: Selected Optimized Geometrical Parameters for 2,6-bis(bromo-methyl)pyridine (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (ring) | 1.382 - 1.387 Å |

| C-N (ring) | 1.334 - 1.343 Å | |

| C-C (side chain) | 1.496 Å | |

| C-Br | 1.950 - 1.956 Å | |

| Bond Angle | C-N-C (ring) | 117.8° |

| C-C-N (ring) | 120.8° | |

| C-C-C (ring) | 119.0° |

Data is for 2,6-bis(bromo-methyl)pyridine and serves as an approximation for the core structure of this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For the analogue 2,6-bis(bromo-methyl)pyridine, DFT calculations have determined the HOMO-LUMO energy gap to be 4.65 eV. wikipedia.orgquora.com This relatively large gap suggests that the molecule possesses significant kinetic stability. wikipedia.orgquora.com The analysis of the FMOs indicates that the electron density in both the HOMO and LUMO is distributed across the pyridine ring and the side chains, which are the primary sites for chemical interactions.

Table 2: Calculated Electronic Properties for 2,6-bis(bromo-methyl)pyridine

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap | 4.65 eV |

| Dipole Moment | 4.2863 Debye |

Data is for 2,6-bis(bromo-methyl)pyridine.

This compound has three basic nitrogen atoms that can be protonated: the nitrogen atom in the pyridine ring and the two nitrogen atoms of the primary amine groups. Determining the preferred site of protonation is key to understanding its behavior in acidic environments.

Computational studies on pyridine have shown that the nitrogen atom is the exclusive site of protonation in the gas phase, with a calculated proton affinity of 924 kJ/mol. nih.gov This is significantly higher than the proton affinities for the carbon atoms of the ring, confirming the nitrogen's role as the primary basic center of the pyridine moiety. nih.gov

However, in this compound, the two primary amine groups on the side chains introduce additional, and likely more basic, sites. Aliphatic amines are generally stronger bases than pyridine. quora.comkrayonnz.comquora.com For instance, the pKa of the conjugate acid of benzylamine (B48309) (a similar primary amine attached to a benzene ring) is around 9.33, while the pKa for the pyridinium ion is about 5.23. nih.govnih.govechemi.com This suggests that the aminomethyl groups are significantly more basic than the pyridine nitrogen. Therefore, it is highly probable that the initial protonation of this compound would occur at one of the exocyclic primary amine nitrogens. A definitive determination of the relative proton affinities of the three nitrogen centers would require specific DFT calculations for the this compound molecule.

Vibrational frequency analysis, when combined with DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are valuable for interpreting experimental spectroscopic data and confirming molecular structure.

For the related compound 2,6-bis(bromo-methyl)pyridine, vibrational frequencies have been calculated. wikipedia.orgquora.com The C-H stretching vibrations are typically observed in the region of 2800-3200 cm⁻¹. wikipedia.org The calculated values for the bromo-analogue fall within this expected range.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,6-bis(bromo-methyl)pyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching | 2998 - 3078 |

| Ring deformation | 1557, 1567 |

| H-C-H scissoring | 1406, 1415 |

| CH₂ rocking | 1195 |

| C-H in-plane bending | 1042, 1064 |

Data is for 2,6-bis(bromo-methyl)pyridine and provides an indication of the expected vibrational modes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents.

While specific MD simulation studies on this compound were not identified in the search, this technique is well-suited to investigate its dynamic properties. For example, MD simulations could be used to:

Explore the conformational landscape of the molecule in the gas phase or in solution, identifying the most populated conformers and the energy barriers between them.

Analyze the solvation shell of this compound in water, determining the structure and dynamics of hydrogen bonds between the amine and pyridine nitrogens and the surrounding water molecules.

Simulate the interaction of the molecule with biological macromolecules or material surfaces to understand binding mechanisms.

Studies on more complex, related pyridine derivatives, such as 2,6-bis(1H-benzimidazol-2-yl)pyridine, have utilized MD simulations to model their partitioning and location within phospholipid bilayers, demonstrating the utility of this approach for understanding the behavior of pyridine-based compounds in complex environments. quora.com

Predictive Modeling of Reactivity and Interactions

The results from computational investigations, particularly DFT calculations, can be used to build models that predict the reactivity and interaction behavior of a molecule. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical properties.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Calculated from the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons.

Based on the HOMO-LUMO gap of 4.65 eV for the bromo-analogue, this compound is expected to be a relatively "hard" molecule with high kinetic stability. wikipedia.orgquora.com The distribution of the frontier orbitals and the molecular electrostatic potential (MEP) map can further predict the sites of interaction. The negative potential regions, typically around the nitrogen atoms, indicate the most likely sites for electrophilic attack (protonation or coordination to metal ions). Conversely, positive potential regions are susceptible to nucleophilic attack. These predictive models are invaluable in designing new molecules with desired properties and in understanding reaction mechanisms.

Advanced Analytical Techniques for the Study of 2,6 Pyridinedimethanamine Systems

Spectroscopic Characterization Methods

Spectroscopy is crucial for determining the structural and electronic characteristics of 2,6-Pyridinedimethanamine and its complexes. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features, from bond vibrations to electron transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a diamagnetic system containing the this compound ligand, the protons on the pyridine (B92270) ring typically appear in the aromatic region. The meta-protons (H-3, H-5) often present as a doublet, while the para-proton (H-4) appears as a triplet due to coupling with the two adjacent meta-protons. The methylene (B1212753) protons (-CH₂-) adjacent to the pyridine ring and the amine groups appear as a singlet in the aliphatic region, typically more downfield than standard alkanes due to the electron-withdrawing effects of the adjacent nitrogen atoms. For instance, in related palladium(II) pincer complexes, the meta-pyridyl protons are observed between 7.4 and 8.15 ppm, and the benzylic (methylene) protons appear as a singlet near 4.6 ppm rsc.org.

¹³C NMR spectra provide complementary information, showing distinct signals for the different carbon environments: the quaternary carbons of the pyridine ring (C-2, C-6), the protonated ring carbons (C-3, C-4, C-5), and the methylene carbons (-CH₂-).

For more complex systems, such as paramagnetic metal complexes or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. A suite of experiments including ¹H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple-Quantum Coherence (HMQC) can be used to establish connectivity between protons and carbons throughout the molecule's framework acs.orgnih.govresearchgate.net. These techniques are particularly vital for studying the fluxional processes and solution dynamics of metal complexes incorporating the this compound ligand acs.orgnih.govresearchgate.net.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-3, H-5 (meta) | ~7.4 - 7.8 | Doublet (d) | Coupling to H-4. |

| Pyridine H-4 (para) | ~7.8 - 8.2 | Triplet (t) | Coupling to two H-3/H-5 protons. |

| Methylene (-CH₂-) | ~4.6 | Singlet (s) | Shift can vary significantly upon coordination to a metal center. |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent; may exchange with D₂O. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. These methods are complementary and are used to identify characteristic molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine groups are prominent, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. Intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers smolecule.com. The aliphatic C-H stretching of the methylene groups is observed just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

The pyridine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. The N-H bending vibration (scissoring) of the amine groups typically appears around 1600 cm⁻¹.

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. For instance, studies on the related molecule 2,6-bis(chloromethyl)pyridine (B1207206) have utilized both FT-IR and FT-Raman to perform a complete vibrational analysis guidechem.comchemsrc.com. Analysis of metal complexes containing this compound often focuses on shifts in the pyridine ring vibrations and the appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to metal-ligand stretching modes, confirming coordination.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic -CH₂-) | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | Strong |

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within this compound and its derivatives. The pyridine ring is a chromophore that absorbs UV radiation. The free ligand typically exhibits absorption bands in the UV region arising from π→π* transitions within the aromatic system. For example, the free ligand 2,6-bis(piperdyl-methyl)pyridine, a related NNN pincer ligand, absorbs moderately at 265 nm rsc.org. The absorption characteristics are sensitive to the solvent environment and pH due to the presence of the basic nitrogen atoms smolecule.com.

Upon coordination to a metal ion, the UV-Vis spectrum can change significantly. New bands may appear, often in the longer wavelength UV or visible region, which are attributed to metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions. For example, a palladium(II) complex with a related pincer ligand shows a broad charge transfer band between 362 nm and 421 nm, depending on the coordinated halide rsc.orgnih.gov. The lowest spin-allowed metal-to-ligand(pyridyl) charge-transfer band of a Pt(2,6-bis(aminomethyl)pyridine) complex was found to be below 320 nm rsc.orgnih.gov.

While this compound itself is not strongly fluorescent, it is a widely used building block in the design of fluorescent chemosensors. In these systems, the this compound unit acts as a selective receptor for a target analyte, such as a metal ion (e.g., Zn²⁺, Hg²⁺). The binding event modulates the fluorescence of a linked fluorophore unit through mechanisms like photoinduced electron transfer (PET). For instance, a sensor incorporating this receptor showed a 38-fold increase in fluorescence intensity at 428 nm upon binding to Zn²⁺ nanobioletters.com. Another sensor designed for Hg²⁺ detection, composed of aminonaphthalimide fluorophores and a 2,6-bis(aminomethyl)pyridine receptor, also demonstrated significant fluorescence enhancement upon analyte binding acs.orgresearchgate.net.

| Compound/System | λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Related Free Pincer Ligand | 265 | π→π* (Ligand-based) | rsc.org |

| Pt(2,6-bis(aminomethyl)pyridine) Complex | <320 | Metal-to-Ligand Charge Transfer (MLCT) | rsc.orgnih.gov |

| [Pd(pincer)Cl]Cl Complex | 362 | Charge Transfer | rsc.orgnih.gov |

Chromatographic Separation and Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of complex mixtures containing its derivatives or reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or related compounds. Given the polar nature of the molecule due to the amine functional groups, reverse-phase HPLC (RP-HPLC) is the most common mode of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, often involving a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), is employed to achieve efficient separation. The TFA protonates the amine groups, improving peak shape and retention characteristics. For example, macrocycles synthesized using 2,6-bis(aminomethyl)pyridine as a linker were analyzed for purity (>95%) using a C18 column with a water/acetonitrile gradient containing TFA nih.gov. The analysis of reaction products from metal complexes of 2,6-bis(aminomethyl)pyridine derivatives has also been carried out using HPLC to determine product distribution mcgill.ca.

| Parameter | Condition |

|---|---|

| Column | YMC CombiScreen C18 (50 × 4.6 mm) |

| Mobile Phase A | H₂O + 0.5% TFA |

| Mobile Phase B | CH₃CN + 0.1% TFA |

| Gradient | Linear gradient of 10-90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for identifying compounds in complex mixtures and for studying the stability and speciation of metal complexes in solution.

After separation on the HPLC column, the eluent is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile compounds like this compound and its complexes. ESI generates gas-phase ions (e.g., the protonated molecule [M+H]⁺) that can be analyzed by the mass analyzer to determine their mass-to-charge ratio (m/z).